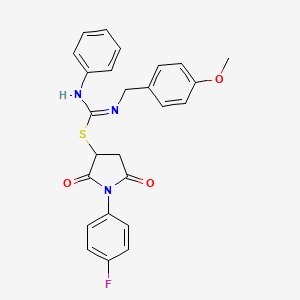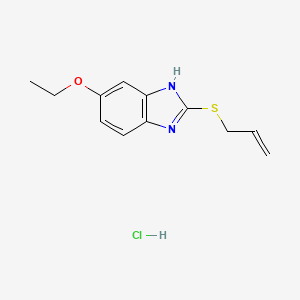![molecular formula C20H24ClNO B5188305 N-[3-(4-chlorophenoxy)benzyl]-N-methylcyclohexanamine](/img/structure/B5188305.png)
N-[3-(4-chlorophenoxy)benzyl]-N-methylcyclohexanamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[3-(4-chlorophenoxy)benzyl]-N-methylcyclohexanamine, also known as ostarine, is a selective androgen receptor modulator (SARM) that is currently under investigation for its potential therapeutic applications in a variety of medical conditions. Ostarine is a nonsteroidal compound that selectively binds to androgen receptors in the body, which can lead to increased muscle mass, bone density, and other beneficial effects.
Wirkmechanismus
Ostarine works by selectively binding to androgen receptors in the body, which can lead to increased protein synthesis and muscle growth. Unlike traditional anabolic steroids, which can have a variety of negative side effects, N-[3-(4-chlorophenoxy)benzyl]-N-methylcyclohexanamine is selective in its action and does not affect other tissues in the body.
Biochemical and Physiological Effects:
In addition to its effects on muscle and bone, N-[3-(4-chlorophenoxy)benzyl]-N-methylcyclohexanamine has been shown to have other beneficial effects on the body. It has been shown to improve insulin resistance and glucose metabolism in animal studies, which could make it a potential treatment for type 2 diabetes. Ostarine has also been shown to have anti-inflammatory effects, which could make it useful in the treatment of inflammatory conditions such as arthritis.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of N-[3-(4-chlorophenoxy)benzyl]-N-methylcyclohexanamine is its selectivity for androgen receptors, which makes it a safer alternative to traditional anabolic steroids. Ostarine also has a relatively long half-life, which means that it only needs to be administered once per day. However, N-[3-(4-chlorophenoxy)benzyl]-N-methylcyclohexanamine is still in the early stages of clinical development, and more research is needed to determine its safety and efficacy in humans.
Zukünftige Richtungen
There are many potential future directions for research on N-[3-(4-chlorophenoxy)benzyl]-N-methylcyclohexanamine. One area of interest is its potential use in the treatment of muscle wasting in cancer patients. Ostarine has also been studied for its potential use in the treatment of sarcopenia, a condition characterized by age-related muscle loss. Other potential applications for N-[3-(4-chlorophenoxy)benzyl]-N-methylcyclohexanamine include the treatment of osteoporosis, type 2 diabetes, and inflammatory conditions such as arthritis.
Conclusion:
Ostarine is a promising compound that has shown potential therapeutic applications in a variety of medical conditions. Its selectivity for androgen receptors makes it a safer alternative to traditional anabolic steroids, and its long half-life makes it a convenient treatment option. However, more research is needed to determine its safety and efficacy in humans, and to explore its potential uses in a variety of medical conditions.
Synthesemethoden
The synthesis of N-[3-(4-chlorophenoxy)benzyl]-N-methylcyclohexanamine involves the reaction of 4-chlorophenol with benzyl bromide in the presence of sodium hydride to form 4-chlorobenzyl phenyl ether. This compound is then reacted with N-methylcyclohexylamine in the presence of potassium carbonate and acetonitrile to form the final product, N-[3-(4-chlorophenoxy)benzyl]-N-methylcyclohexanamine.
Wissenschaftliche Forschungsanwendungen
Ostarine has been studied extensively for its potential therapeutic applications in a variety of medical conditions, including muscle wasting, osteoporosis, and androgen deficiency. In animal studies, N-[3-(4-chlorophenoxy)benzyl]-N-methylcyclohexanamine has been shown to increase muscle mass and bone density, while decreasing fat mass. These effects make it a promising candidate for the treatment of muscle wasting and osteoporosis, which are common conditions in aging populations.
Eigenschaften
IUPAC Name |
N-[[3-(4-chlorophenoxy)phenyl]methyl]-N-methylcyclohexanamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24ClNO/c1-22(18-7-3-2-4-8-18)15-16-6-5-9-20(14-16)23-19-12-10-17(21)11-13-19/h5-6,9-14,18H,2-4,7-8,15H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YGEMCDAWLOPOMW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=CC(=CC=C1)OC2=CC=C(C=C2)Cl)C3CCCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[[3-(4-chlorophenoxy)phenyl]methyl]-N-methylcyclohexanamine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-L-prolinamide](/img/structure/B5188226.png)

![methyl N-[{5-bromo-2-[(4-morpholinylacetyl)amino]phenyl}(phenyl)methyl]glycinate](/img/structure/B5188234.png)
![4-(3-pyridinylmethyl)-4-azatetracyclo[5.3.2.0~2,6~.0~8,10~]dodec-11-ene-3,5-dione](/img/structure/B5188248.png)

![({1-[2-(4-methoxyphenyl)ethyl]-4-piperidinyl}methyl)methyl[(4-methyl-1H-imidazol-2-yl)methyl]amine](/img/structure/B5188270.png)
![N-[2-(3-pyridinyloxy)ethyl]-2,3-dihydro-1-benzofuran-5-carboxamide trifluoroacetate](/img/structure/B5188282.png)
![7-oxo-7H-benzo[de]anthracen-3-yl acetate](/img/structure/B5188299.png)


![3-(4-chlorobenzyl)-4-oxo-4-{[3-(trifluoromethyl)phenyl]amino}butanoic acid](/img/structure/B5188325.png)
![3-(1,3-benzodioxol-5-yl)-3,4-dihydro-2H-benzo[f]chromeno[3,4-c]quinolin-2-one](/img/structure/B5188326.png)
![1-[1-(3-ethoxyphenyl)-2,5-dioxo-3-pyrrolidinyl]-4-piperidinecarboxylic acid](/img/structure/B5188330.png)
![4-(ethylthio)-7-(2-furylmethyl)-5,6-dimethyl-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B5188331.png)